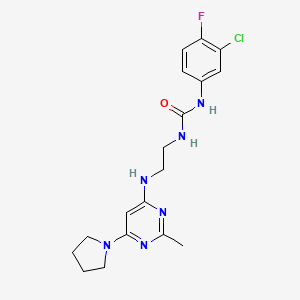

1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

CAS No.: 1203248-85-4

Cat. No.: VC6386845

Molecular Formula: C18H22ClFN6O

Molecular Weight: 392.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203248-85-4 |

|---|---|

| Molecular Formula | C18H22ClFN6O |

| Molecular Weight | 392.86 |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |

| Standard InChI | InChI=1S/C18H22ClFN6O/c1-12-23-16(11-17(24-12)26-8-2-3-9-26)21-6-7-22-18(27)25-13-4-5-15(20)14(19)10-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,21,23,24)(H2,22,25,27) |

| Standard InChI Key | OTMPUCPSZVUBHC-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl |

Introduction

Structural Analysis

The compound 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea features a urea backbone, which is a common motif in many biologically active molecules. The presence of a 3-chloro-4-fluorophenyl group and a pyrimidine ring substituted with a pyrrolidin-1-yl group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Structural Components:

-

3-Chloro-4-fluorophenyl Group: This moiety is known for its electron-withdrawing properties, which can enhance the compound's ability to interact with biological targets.

-

Pyrrolidin-1-ylpyrimidine: This part of the molecule may contribute to its solubility and ability to form hydrogen bonds with enzymes or receptors.

Potential Biological Activities

Urea derivatives are known for their versatility in biological activities, including anticancer effects. For instance, diaryl ureas have been explored as anticancer agents due to their ability to inhibit cell proliferation . The specific biological activity of 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea would depend on its ability to interact with specific enzymes or receptors, which could be determined through in vitro and in vivo studies.

Potential Targets:

-

Cancer Cells: Given the anticancer properties of some urea derivatives, this compound might exhibit antiproliferative effects against certain cancer cell lines.

-

Enzymes: The compound's structure suggests potential inhibitory activity against enzymes involved in disease pathways.

Synthesis and Characterization

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea, the synthesis would likely involve a multi-step process to assemble the complex structure, including the formation of the pyrimidine ring and the incorporation of the pyrrolidin-1-yl group.

Synthetic Steps:

-

Formation of the Pyrimidine Core: This might involve condensation reactions to form the pyrimidine ring.

-

Introduction of the Pyrrolidin-1-yl Group: This could be achieved through nucleophilic substitution reactions.

-

Urea Formation: Reaction of an amine with an isocyanate to form the urea linkage.

Data Tables

Given the lack of specific data on 1-(3-Chloro-4-fluorophenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea, we can consider general properties of similar compounds:

| Compound Feature | Description |

|---|---|

| Molecular Weight | Not specified |

| Solubility | Likely moderate due to the presence of polar groups |

| Potential Targets | Cancer cells, enzymes involved in disease pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume